Product packaging for 1,3-Dimethyl-7-(7-hydroxyoctyl)xanthine(Cat. No.:)

1,3-Dimethyl-7-(7-hydroxyoctyl)xanthine

Cat. No.: B1247176
M. Wt: 308.38 g/mol
InChI Key: LHZJKZSPWBSTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-7-(7-hydroxyoctyl)xanthine is a synthetic xanthine derivative designed for research applications. As a member of the methylxanthine family, which includes well-known compounds like caffeine and theophylline, this molecule serves as a valuable tool for investigating diverse biochemical pathways . Its core structure features a xanthine backbone substituted with methyl groups at positions 1 and 3 and a 7-hydroxyoctyl chain at position 7 . The extended hydroxyalkyl chain is a characteristic feature of several xanthine derivatives developed to modulate their physicochemical and biological properties, potentially enhancing specificity and research utility . The primary research value of this compound lies in its potential to act as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. By inhibiting PDE enzymes, it may elevate intracellular cyclic AMP (cAMP) levels, leading to relaxed smooth muscle and reduced inflammation . Concurrently, its antagonism of adenosine receptors (A1, A2, A3) can help researchers probe the role of adenosine in processes like bronchoconstriction, immune response, and neuronal signaling . This dual mechanism of action makes it a compelling candidate for in vitro studies focused on respiratory biology, inflammatory diseases, and neuropharmacology . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use or human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N4O3 B1247176 1,3-Dimethyl-7-(7-hydroxyoctyl)xanthine

Properties

Molecular Formula

C15H24N4O3

Molecular Weight

308.38 g/mol

IUPAC Name

7-(7-hydroxyoctyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C15H24N4O3/c1-11(20)8-6-4-5-7-9-19-10-16-13-12(19)14(21)18(3)15(22)17(13)2/h10-11,20H,4-9H2,1-3H3

InChI Key

LHZJKZSPWBSTPX-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)O

Synonyms

1,3-dimethyl-7-(7-hydroxyoctyl)xanthine
1,3-dimethyl-7-HOX

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 1,3 Dimethyl 7 7 Hydroxyoctyl Xanthine and Its Analogues

Influence of Alkyl Chain Length and Hydrophobicity at the N7 Position on Biological Potency

The nature of the substituent at the N7 position of the xanthine (B1682287) ring system plays a pivotal role in determining the biological potency of its derivatives. Studies have shown that the length and hydrophobicity of the alkyl chain at this position can significantly impact the compound's activity.

An increase in the hydrophobicity of the xanthine molecule has been found to enhance its biological activity. nih.gov This is often assessed by the apparent partition coefficient (log P), where a higher log P value indicates greater hydrophobicity. A significant correlation has been observed between log P and the in-vitro relaxant effects of N-alkylxanthine derivatives on tracheal smooth muscle. nih.gov This suggests that more hydrophobic compounds may have better membrane permeability or a stronger interaction with the hydrophobic pockets of their target receptors.

The length of the alkyl chain at the N7 position also has a direct influence on biological potency. Research on various N-alkylated compounds has demonstrated a clear structure-activity relationship, where compounds with intermediate chain lengths often exhibit the highest activity. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the most potent bactericidal effects, while those with shorter chains (less than 5 carbons) were inactive. chemrxiv.org Similarly, for 7-alkyl-8-hydrazineylidene derivatives of 1,3-dimethylxanthine, compounds with short alkyl radicals like methyl and ethyl at the N7 position are predicted to have an optimal ADME profile and oral bioavailability. researchgate.net

However, the relationship is not always linear, and excessive bulkiness at the N7 position can be detrimental. For example, in the context of adenosine (B11128) receptor antagonism, bulky substituents at the N7 position can considerably decrease the affinity. nih.gov This is exemplified by caffeine (B1668208), which has a methyl group at N7 and is threefold less potent than theophylline (B1681296) (which is unsubstituted at N7) as an adenosine receptor antagonist. nih.gov

The following table summarizes the general trend of how alkyl chain length at the N7 position can influence biological activity, based on findings from various classes of N-alkylated compounds.

Alkyl Chain Length at N7General Effect on Biological PotencyRationale
Short (e.g., C1-C4) Often lower potencyMay not provide sufficient hydrophobic interactions with the target.
Medium (e.g., C6-C12) Often optimal potencyBalances hydrophobicity for membrane interaction and receptor binding without excessive steric hindrance.
Long (e.g., >C12) Potency may decreaseCan introduce excessive lipophilicity, leading to poor aqueous solubility, or cause steric clashes within the receptor binding site.

Stereochemical Considerations and the Role of Functional Groups within the 7-Hydroxyoctyl Moiety on Molecular Interactions

The 7-hydroxyoctyl moiety attached to the N7 position of the xanthine core introduces several structural features that are crucial for molecular interactions, namely a hydroxyl group and a chiral center.

The hydroxyl (-OH) group is a key functional group that can significantly influence the binding of a molecule to its biological target. It can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with amino acid residues in a receptor's binding pocket. The precise location of the hydroxyl group along the octyl chain is critical for optimal interaction.

Furthermore, the carbon atom to which the hydroxyl group is attached in the 7-hydroxyoctyl chain is a chiral center. This means that 1,3-Dimethyl-7-(7-hydroxyoctyl)xanthine can exist as two different stereoisomers (enantiomers), designated as (R) and (S). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a much better fit into the chiral environment of a receptor binding site than the other.

While specific studies on the stereochemistry of this compound were not found in the provided search results, the general importance of stereochemistry in drug action is widely recognized. The differential activity of enantiomers is a common phenomenon that underscores the three-dimensional nature of drug-receptor interactions.

Comparative SAR Analysis of Substitutions at N1, N3, and N7 Positions of the Xanthine Core

The N1, N3, and N7 positions of the xanthine scaffold are all amenable to substitution, and the location of these substituents has a profound impact on the resulting compound's pharmacological profile. The reactivity of the –NH groups at these positions follows the order N7 > N3 > N1, which can be exploited for regioselective N-alkylation reactions. researchgate.net

A comparative analysis reveals distinct roles for substitutions at each position:

N1 Position: Substitution at the N1 position is often considered necessary for high affinity and selectivity towards adenosine receptors. nih.gov For example, pentoxifylline (B538998), which has a polar oxohexyl side chain at the N1 position, is better tolerated than natural xanthine derivatives because it is not a substrate for the demethylase enzymes that metabolize compounds like caffeine. nih.gov

N3 Position: Alkyl substitutions at the N3 position have been shown to increase the bronchodilator effect of xanthine derivatives. nih.gov

N7 Position: In contrast to the N1 and N3 positions, substitution at the N7 position generally decreases both adenosine receptor antagonism and bronchodilator potency. nih.gov As mentioned earlier, bulky groups at N7 can reduce affinity for adenosine receptors. nih.gov

The nature of the alkyl group itself is also important. Studies comparing methyl and ethyl substitutions have found that ethyl groups at the N1, N3, and N7 positions can enhance adenosine A1 receptor affinity compared to methyl groups. nih.gov

The following table provides a comparative summary of the effects of substitution at the N1, N3, and N7 positions of the xanthine core.

Position of SubstitutionGeneral Effect on Biological ActivityExample
N1 Necessary for high affinity and selectivity for adenosine receptors. nih.govPentoxifylline's N1-oxohexyl chain contributes to its unique metabolic profile. nih.gov
N3 Increases bronchodilator effect. nih.gov
N7 Decreases adenosine receptor antagonism and bronchodilator potency. nih.govThe methyl group at N7 in caffeine reduces its potency compared to theophylline. nih.gov

Rational Design Principles for Modulating Selectivity and Efficacy in Xanthine Derivatives

The development of xanthine derivatives with improved selectivity and efficacy relies on rational design principles. One such approach is property-based drug design (PBDD), which focuses on optimizing the physicochemical properties of a lead compound to enhance its drug-like characteristics. nih.govacs.org

Key principles in the rational design of xanthine derivatives include:

Modulating Lipophilicity: As discussed, hydrophobicity is a key factor in the biological activity of xanthines. nih.gov However, a balance must be struck, as excessively high lipophilicity can lead to poor solubility and non-specific binding. PBDD strategies aim to optimize lipophilicity, often measured by parameters like LipE (Lipophilic Efficiency), to improve potency and reduce off-target effects. nih.govacs.org

Improving Metabolic Stability: The metabolic fate of a drug candidate is a critical determinant of its in vivo efficacy and duration of action. Rational design can involve introducing substituents that block sites of metabolic attack. For instance, the design of xanthine derivatives with enhanced metabolic stability has been a key objective in the optimization of lead compounds. nih.govacs.org

Enhancing Aqueous Solubility: Poor aqueous solubility can limit the oral bioavailability of a drug. Introducing polar functional groups or employing other formulation strategies can improve the solubility of xanthine derivatives, which are often poorly soluble. nih.gov

Targeted Substitutions for Selectivity: To achieve selectivity for a specific biological target, such as a particular adenosine receptor subtype, substitutions are strategically placed on the xanthine core. For example, in the design of selective A2B adenosine receptor antagonists, various substitutions on a terminal phenyl group and different alkyl substitutions at the N1 and N3 positions were explored to improve both potency and selectivity. nih.gov In general, compounds with meta-substituted phenyl groups provided better selectivity for the A2B receptor compared to para-substituted analogues. nih.gov

By applying these principles, researchers can systematically modify the xanthine scaffold to develop new chemical entities with optimized pharmacological profiles for a range of therapeutic applications. nih.govacs.org

Computational Chemistry Approaches to Predict and Explain SAR of this compound

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the SAR of compounds like this compound. researchgate.netdntb.gov.ua These in silico methods can predict biological activity, explain observed SAR trends, and guide the design of new analogues.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies can help to rationalize the observed binding affinities of a series of compounds and explain why certain substitutions enhance or diminish activity. For instance, docking can reveal key hydrogen bonding or hydrophobic interactions between the ligand and the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org These models can be used to predict the activity of novel compounds before they are synthesized, thereby prioritizing the most promising candidates. frontiersin.org

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor. This can guide the design of new molecules that fit the pharmacophore and are therefore likely to be active.

In Silico ADME/Tox Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity of drug candidates. researchgate.net Web-based tools like SwissADME and PASS Online can predict a wide range of biological activities and pharmacokinetic properties, helping to identify compounds with favorable drug-like profiles early in the discovery process. researchgate.net For example, such tools can predict oral bioavailability and potential for adverse drug reactions. researchgate.netfrontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, revealing how the molecules move and interact over time. This can offer deeper insights into the stability of the complex and the specific interactions that contribute to binding.

These computational approaches, often used in combination, provide a powerful platform for understanding the SAR of xanthine derivatives and for the rational design of new and improved therapeutic agents. researchgate.net

Molecular and Cellular Mechanisms of Action of 1,3 Dimethyl 7 7 Hydroxyoctyl Xanthine

Modulation of Intracellular Calcium Homeostasis via Ryanodine (B192298) Receptors (RyRs)

Xanthine (B1682287) derivatives are well-established modulators of intracellular calcium (Ca²⁺) release channels, with caffeine (B1668208) (1,3,7-trimethylxanthine) being the most studied example. nih.gov These compounds typically interact with ryanodine receptors (RyRs), which are essential for releasing Ca²⁺ from intracellular stores like the sarcoplasmic reticulum, a critical step in processes such as muscle contraction. nih.govnih.gov The activity of xanthine derivatives on RyRs is highly dependent on the nature and position of their chemical substituents. nih.gov

Research on a variety of xanthine analogs has shown that substitutions at the 1, 3, and 7 positions of the xanthine scaffold can significantly influence their ability to activate RyRs. nih.gov Specifically, an increase in the hydrophobicity of the side chains at these positions tends to enhance the compound's activating effect on the RyR channel. researchgate.net Given that 1,3-Dimethyl-7-(7-hydroxyoctyl)xanthine features a long, hydrophobic hydroxyoctyl group at the 7-position, it is positioned as a potential modulator of RyR activity.

Potentiation of Cyclic ADP-Ribose (cADPR)-Induced Ca²⁺-Release in Excitable and Non-Excitable Cells

Cyclic ADP-ribose (cADPR) is an important second messenger that mobilizes Ca²⁺ from intracellular stores, a process often mediated by the sensitization of RyRs to calcium itself. This mechanism is vital in a variety of cell types for regulating processes like neurotransmitter release and chemotaxis. nih.gov While the direct effects of this compound on the cADPR signaling pathway have not been specifically documented in available literature, the known interplay between xanthines and RyRs suggests a potential for interaction. Since other xanthines can lower the threshold for RyR activation, it is plausible that this compound could potentiate Ca²⁺ release initiated by cADPR, although specific studies are required to confirm this.

Direct and Indirect Interactions with RyR Subtypes and Associated Proteins

Xanthines exert their effects on ryanodine receptors by binding to a specific site, commonly referred to as the xanthine/caffeine binding site. nih.govnih.gov Cryo-electron microscopy studies have identified the 4-oxopyrimidine motif, present in the xanthine structure, as the minimal component necessary for this interaction. nih.gov The binding of a xanthine derivative to this site is thought to stabilize the open state of the RyR channel, thereby increasing its sensitivity to Ca²⁺ and enhancing Ca²⁺-induced Ca²⁺ release. nih.gov

Studies on various xanthines indicate that the substituent at the 7-position is particularly important for this activating capability. researchgate.net While direct binding studies for this compound on different RyR subtypes (RyR1, RyR2, RyR3) are not presently available, the general mechanism for xanthine derivatives involves this direct interaction. Indirect effects could arise from downstream consequences of sustained calcium release or interactions with proteins that regulate RyR function, but these remain speculative without targeted research.

Investigation in Defined Cellular Systems (e.g., sea urchin egg homogenates, muscle cell lines)

To dissect the precise effects of compounds on calcium signaling pathways, researchers utilize well-defined cellular and subcellular systems. Sea urchin egg homogenates are a particularly valuable model because they retain robust and distinct Ca²⁺ release responses to all three major second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃), cADPR, and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP). nih.govnih.gov This system allows for the specific investigation of a compound's effect on a particular pathway, such as cADPR/RyR-mediated Ca²⁺ release, in isolation from others. nih.gov While this would be an ideal system to test the activity of this compound, specific studies using this model have not been reported. Similarly, investigations in muscle cell lines, which are commonly used to study excitation-contraction coupling, would be necessary to fully characterize its effects on RyRs in a physiological context.

Adenosine (B11128) Receptor (AR) Antagonism and Subtype Specificity

The second major mechanism of action for xanthine derivatives is the antagonism of adenosine receptors (ARs). nih.govnih.gov The parent molecule, theophylline (B1681296) (1,3-dimethylxanthine), is a known non-selective antagonist of adenosine A₁, A₂, and A₃ receptor subtypes. nih.govdrugbank.com This action blocks the effects of adenosine, a ubiquitous signaling molecule that regulates a vast array of physiological processes, including neurotransmission, cardiac function, and inflammation. The nature of the chemical groups attached to the xanthine core dictates the binding affinity and selectivity for the different AR subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov

Binding Affinity and Functional Antagonism at A₁, A₂ₐ, A₂ₑ, and A₃ Adenosine Receptors

The affinity of a xanthine derivative for adenosine receptors is quantified by its inhibition constant (Ki). While specific Ki values for this compound at the four adenosine receptor subtypes are not available in the cited literature, the structure-activity relationships of related compounds provide valuable insights. Generally, substitutions at the N1, N3, and N7 positions are well-tolerated for AR binding. nih.gov For context, the binding affinities of the parent compound, theophylline, and other related xanthines are presented below. The addition of different functional groups can dramatically alter potency and selectivity. For instance, replacing the 1,3-dimethyl groups with 1,3-dipropyl groups can increase affinity at the A₁ receptor by approximately 20-fold. nih.gov

Table 1: Comparative Adenosine Receptor Binding Affinities of Select Xanthine Derivatives (Note: Data for this compound is not available and this table is for illustrative purposes)

CompoundA₁ Ki (nM)A₂ₐ Ki (nM)A₂ₑ Ki (nM)A₃ Ki (nM)
Theophylline14,00014,000>10,000>100,000
Caffeine24,00013,00013,000>100,000
1,3-Dipropylxanthine7001,4001,90025,000

Data sourced from general pharmacological data on xanthines.

Competitive vs. Non-Competitive Antagonism Mechanisms

Methylxanthines like theophylline and caffeine are well-documented as competitive antagonists of adenosine receptors. nih.govdrugbank.com This means they bind reversibly to the same site on the receptor as adenosine itself, thereby preventing adenosine from binding and activating the receptor. It is highly probable that this compound also acts as a competitive antagonist, consistent with the established mechanism for the vast majority of xanthine-based AR antagonists. A non-competitive mechanism, where the antagonist binds to an allosteric site to inhibit receptor function, is less common for this class of compounds.

Phosphodiesterase (PDE) Enzyme Inhibition Profile

The inhibitory activity of xanthine derivatives on phosphodiesterase (PDE) enzymes is a well-established mechanism of action for this class of compounds. PDEs are crucial for regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

Inhibition of Cyclic AMP (cAMP) and Cyclic GMP (cGMP) Specific Phosphodiesterase Isozymes

There is a lack of specific data detailing the inhibitory profile of this compound against various PDE isozymes. Studies on structurally similar xanthine derivatives, such as those with different alkyl substitutions at the N1, N3, and N7 positions, have demonstrated varying degrees of potency and selectivity for different PDE families. However, without direct experimental evidence, it is not possible to accurately describe the specific inhibitory constants (IC50 values) or the selectivity of this compound for cAMP-specific (PDE4, PDE7, PDE8) versus cGMP-specific (PDE5, PDE6, PDE9) or dual-specificity (PDE1, PDE2, PDE3, PDE10, PDE11) isozymes.

Consequences for Intracellular Cyclic Nucleotide Signaling

The functional consequence of PDE inhibition is an increase in the intracellular concentrations of cAMP and/or cGMP. These cyclic nucleotides act as second messengers in a multitude of signaling pathways, including those involved in smooth muscle relaxation, cardiac muscle contraction, inflammation, and neurotransmission. While it can be hypothesized that this compound, as a xanthine derivative, may modulate these pathways through PDE inhibition, the absence of specific data on its isozyme selectivity prevents a detailed description of its impact on intracellular cyclic nucleotide signaling.

Interactions with Other Cellular Targets and Ion Channels

Beyond PDE inhibition, xanthine derivatives are known to interact with other cellular targets. However, specific interactions for this compound have not been documented.

GABA Receptors: There is no available scientific literature to suggest that this compound directly interacts with γ-aminobutyric acid (GABA) receptors.

CFTR Chloride Channel: While some xanthine derivatives have been shown to modulate the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, there is no specific evidence to indicate that this compound shares this property.

Poly(ADP-ribose)polymerase-1 (PARP-1): Research on the interaction of xanthine-like molecules with poly(ADP-ribose)polymerase-1 (PARP-1) has focused on compounds like 7-methylguanine. There is currently no data to support a direct interaction between this compound and PARP-1.

Preclinical Pharmacological Investigations of 1,3 Dimethyl 7 7 Hydroxyoctyl Xanthine in in Vitro and in Vivo Models

Efficacy Studies in Isolated Organ Systems and Tissue Preparations (e.g., tracheal smooth muscle, vascular strips)

No information is available on the effects of 1,3-Dimethyl-7-(7-hydroxyoctyl)xanthine on isolated organ systems such as tracheal smooth muscle or vascular strips.

Evaluation of Biological Responses in Relevant Preclinical Animal Models (e.g., rodent models of physiological function)

There are no published studies evaluating the biological responses to this compound in rodent or other preclinical animal models of physiological function.

Assessment of Neuromodulatory Effects in Preclinical Brain Models (e.g., rat brain membranes)

The neuromodulatory effects of this compound in preclinical brain models, such as studies using rat brain membranes, have not been reported in the available literature.

Role in Understanding Basic Physiological Processes (e.g., muscle contractility, neuronal excitability, inflammatory pathways in non-human models)

There is no data to define the role of this compound in fundamental physiological processes like muscle contractility, neuronal excitability, or inflammatory pathways in non-human models.

Metabolic Pathways and Preclinical Pharmacokinetics of 1,3 Dimethyl 7 7 Hydroxyoctyl Xanthine

In Vitro Metabolic Stability and Enzyme Kinetics in Microsomal Systems (e.g., liver microsomes)

The metabolic stability of 1,3-Dimethyl-7-(7-hydroxyoctyl)xanthine in hepatic microsomal systems is predicted to be governed by enzymatic activities targeting both the xanthine (B1682287) nucleus and the 7-hydroxyoctyl substituent. The primary enzymes implicated in the metabolism of xanthine derivatives are the Cytochrome P450 (CYP) monooxygenases and xanthine oxidase. wikipedia.org

While specific kinetic parameters for this compound are not available, data from its parent compound, theophylline (B1681296) (1,3-dimethylxanthine), in human liver microsomes provide a foundational model for the metabolism of the xanthine core. The formation of the main metabolites of theophylline is catalyzed by specific CYP isozymes and follows biphasic kinetics, indicating the involvement of both high- and low-affinity enzyme sites. wikipedia.org CYP1A2 is the principal high-affinity enzyme responsible for the N-demethylation to 1-methylxanthine (B19228) and 3-methylxanthine, as well as the 8-hydroxylation that leads to 1,3-dimethyluric acid. wikipedia.org

The metabolism of pentoxifylline (B538998), a xanthine derivative with a 1-(5-oxohexyl) substituent at the 7-position, further illuminates potential pathways. In human liver microsomes, the metabolism of pentoxifylline's primary metabolite (M-1, where the keto group is reduced to a hydroxyl) is also biphasic and involves multiple CYP isoforms, including CYP1A2, CYP3A4, and CYP2A6, depending on the substrate concentration. yakhak.org

For this compound, the long hydroxyoctyl chain introduces a likely primary site for metabolism via omega-oxidation. This pathway is initiated by CYP enzymes of the CYP4F family (such as CYP4F2 and CYP4F3B), which are known to hydroxylate the terminal (ω) carbon of fatty acids and alcohols. nih.govnvkc.nl Following the initial CYP-mediated step, the terminal alcohol can be further oxidized to an aldehyde and then a carboxylic acid by NAD+-dependent alcohol and aldehyde dehydrogenases. nih.govnvkc.nl

Table 1: Michaelis-Menten Kinetic Parameters for the Metabolism of Theophylline and a Pentoxifylline Metabolite (M-1) in Human Liver Microsomes This table presents data from related compounds to infer the potential enzymatic behavior towards the xanthine core of this compound.

Parent CompoundMetabolite FormedEnzyme SystemKm (mM)Vmax (nmol/min/mg protein)Primary CYP Isoform(s)
Theophylline1-MethylxanthineHuman Liver Microsomes0.290.00592CYP1A2 wikipedia.org
Theophylline3-MethylxanthineHuman Liver Microsomes0.280.00332CYP1A2 wikipedia.org
Theophylline1,3-Dimethyluric AcidHuman Liver Microsomes0.310.0433CYP1A2 wikipedia.org
Pentoxifylline M-1Pentoxifylline (re-oxidation)Human Liver Microsomes0.180 (High affinity)1.648CYP1A2, CYP3A4 yakhak.org
Pentoxifylline M-1Metabolite M-3Human Liver Microsomes0.025 (High affinity)0.062CYP1A2, CYP3A4 yakhak.org

Identification and Characterization of Preclinical Metabolites of this compound

Specific metabolites for this compound have not been documented in published literature. However, based on the known metabolic pathways for its structural components, a set of probable metabolites can be predicted. These metabolites would arise from three principal transformation routes: oxidation of the side chain, N-demethylation of the xanthine ring, and oxidation of the xanthine ring.

Side-Chain Oxidation: The 7-hydroxyoctyl chain is a prime target for oxidation. The terminal hydroxyl group can be oxidized first to an aldehyde and subsequently to a carboxylic acid, yielding 1,3-Dimethyl-7-(7-carboxyheptyl)xanthine . This dicarboxylic acid could then undergo further catabolism via beta-oxidation, shortening the chain by two-carbon units at a time. Additionally, CYP4 enzymes can introduce hydroxyl groups at other positions, such as ω-1 and ω-2, leading to diol metabolites. nih.gov

N-Demethylation: Similar to theophylline, the xanthine core could undergo demethylation at the N1 or N3 positions, catalyzed primarily by CYP1A2. wikipedia.org This would result in 1-Methyl-7-(7-hydroxyoctyl)xanthine or 3-Methyl-7-(7-hydroxyoctyl)xanthine .

Ring Oxidation: The xanthine core itself can be oxidized at the C8 position by xanthine oxidase or CYP1A2 to form a uric acid derivative, 1,3-Dimethyl-7-(7-hydroxyoctyl)uric acid . wikipedia.orgwikipedia.org

It is plausible that multiple metabolic steps occur, leading to metabolites that are modified at both the side chain and the xanthine ring.

Table 2: Predicted Preclinical Metabolites of this compound

Predicted Metabolite NameMetabolic Pathway
1,3-Dimethyl-7-(8-oxo-octyl)xanthineSide-chain oxidation (alcohol to aldehyde)
1,3-Dimethyl-7-(7-carboxyheptyl)xanthineSide-chain oxidation (aldehyde to carboxylic acid)
1,3-Dimethyl-7-(5-carboxypentyl)xanthineSide-chain β-oxidation
1,3-Dimethyl-7-(6,7-dihydroxyoctyl)xanthineSide-chain ω-1 hydroxylation
1-Methyl-7-(7-hydroxyoctyl)xanthineN1-Demethylation
3-Methyl-7-(7-hydroxyoctyl)xanthineN3-Demethylation
1,3-Dimethyl-7-(7-hydroxyoctyl)uric acidC8-Oxidation

Influence of the 7-Hydroxyoctyl Chain on Metabolic Susceptibility and Pathways

The presence of the long, flexible 7-hydroxyoctyl chain significantly influences the metabolic profile of the molecule compared to its parent, theophylline.

Firstly, the chain introduces new, highly susceptible sites for metabolism, primarily via omega-oxidation. microbenotes.com Research on other 7-substituted xanthines has shown that metabolism can be highly regioselective for the side chain. For instance, a theophylline analog with a 7-(1,3-dithiolan-2-ylmethyl) substituent was metabolized exclusively on the side chain in rat liver microsomes, with no N-demethylation of the xanthine core observed. nih.gov This suggests that the 7-hydroxyoctyl chain will likely be the preferred site of initial metabolic attack, potentially reducing the extent of metabolism on the xanthine ring itself.

Secondly, the long alkyl chain increases the lipophilicity of the molecule. This change in physicochemical properties can alter its affinity for various CYP enzymes and influence its distribution into the lipid bilayer of the endoplasmic reticulum where these enzymes reside. researchgate.net

Thirdly, the terminal hydroxyl group is a key functional group that is readily recognized and oxidized by alcohol dehydrogenases and specific CYP450s, such as the CYP4F family, which specialize in fatty acid and alcohol metabolism. nih.govnih.gov This directs the metabolism towards the formation of aldehyde and carboxylic acid derivatives, a pathway unavailable to theophylline.

Preclinical Absorption, Distribution, and Elimination Profiles in Animal Models

While specific preclinical pharmacokinetic data for this compound are not available, the profiles of related 7-substituted xanthines like pentoxifylline and 7-methylxanthine (B127787) provide valuable insights into the likely in vivo behavior of the compound. drugbank.comnih.gov

Absorption: Following oral administration, the compound is expected to be well-absorbed due to its increased lipophilicity conferred by the hydroxyoctyl chain. However, it may be subject to significant first-pass metabolism in the liver and potentially in erythrocytes, similar to pentoxifylline, which could result in a moderate oral bioavailability. drugbank.comubbcluj.ro

Distribution: The compound is predicted to have a large volume of distribution, indicating extensive movement from the bloodstream into tissues. nih.gov This is consistent with its lipophilic character. Plasma protein binding is expected to be high. nih.gov For comparison, pentoxifylline is approximately 45% bound to erythrocyte membranes. drugbank.com

Metabolism: As detailed previously, metabolism is expected to be extensive, occurring in both the liver and potentially in red blood cells. drugbank.com The primary metabolites, particularly the carboxylic acid derivative from side-chain oxidation, are likely to reach higher plasma concentrations than the parent drug, a phenomenon observed with pentoxifylline where its M-V metabolite can achieve plasma levels eight times greater than the parent compound. fda.gov

Elimination: The elimination of the compound and its metabolites is expected to be primarily through the kidneys via urinary excretion. drugbank.com The parent compound will likely have a relatively short elimination half-life, while its major metabolites may have longer half-lives. drugbank.com For instance, after a single oral dose in rats, 7-methylxanthine reached its maximum plasma concentration (Cmax) in about 30 minutes and had a half-life of approximately 1.4 hours. nih.gov Given the more extensive side chain of this compound, its half-life might differ but would likely be in the range of several hours.

Advanced Analytical Methodologies for the Detection and Quantification of 1,3 Dimethyl 7 7 Hydroxyoctyl Xanthine in Research

Development and Validation of Chromatographic Techniques (e.g., HPLC-UV, HPLC-MS/MS, GC-MS)

Chromatographic techniques are fundamental in the separation and quantification of 1,3-Dimethyl-7-(7-hydroxyoctyl)xanthine from complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone of this analytical approach.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

The development of a robust HPLC-UV method is often the initial step for the routine analysis of xanthine (B1682287) derivatives. A study focused on developing a suitable HPLC method for a series of eight new xanthine derivative compounds provides a strong framework for the analysis of this compound. cellulosechemtechnol.ro The method utilized a C18 column, a common choice for reversed-phase chromatography, which separates compounds based on their hydrophobicity. cellulosechemtechnol.roresearchgate.net

For the analysis of xanthine derivatives, a mobile phase consisting of a mixture of an aqueous buffer (such as 0.025 M disodium (B8443419) phosphate (B84403) solution at a controlled pH) and organic modifiers like acetonitrile (B52724) and methanol (B129727) is typically employed. cellulosechemtechnol.ro The ratio of these components is optimized to achieve efficient separation of the target analyte from other related substances. The detection is commonly performed in the UV-VIS spectrum, with xanthine derivatives generally exhibiting strong absorbance around 270 nm. cellulosechemtechnol.ro Method validation would include assessing parameters such as linearity, accuracy, precision, and selectivity to ensure the reliability of the results.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The use of mass spectrometry provides selectivity and speed, often eliminating the need for extensive sample cleanup. nih.gov

In a typical HPLC-MS/MS workflow, the analyte is first separated on an HPLC column and then introduced into the mass spectrometer's ion source. For xanthine derivatives, electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This highly selective detection minimizes interference from matrix components. The development of such a method involves optimizing both the chromatographic conditions and the mass spectrometric parameters, including the selection of quantifier and qualifier ion transitions. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for non-volatile compounds like xanthine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed after a derivatization step to increase the volatility of the analyte. Derivatization converts the polar functional groups of this compound into less polar and more volatile derivatives, making them amenable to GC analysis. The subsequent mass spectrometric detection provides high sensitivity and structural information.

Table 1: Comparison of Chromatographic Techniques for the Analysis of Xanthine Derivatives

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, suitable for routine analysis.Lower sensitivity and selectivity compared to MS.
HPLC-MS/MS Separation by HPLC, detection by mass spectrometry.High sensitivity, high selectivity, suitable for complex matrices.Higher cost and complexity.
GC-MS Separation of volatile compounds, detection by mass spectrometry.High resolution, provides structural information.Requires derivatization for non-volatile compounds.

Application of Spectroscopic Techniques for Characterization in Complex Matrices (e.g., biological fluids from preclinical studies)

Spectroscopic techniques are invaluable for the structural characterization of this compound, especially when dealing with complex biological samples from preclinical studies.

UV-Visible spectroscopy, as mentioned in the context of HPLC detection, provides preliminary information about the presence of the xanthine chromophore. cellulosechemtechnol.ro The UV spectra of xanthine derivatives are well-characterized and can be used for initial identification. cellulosechemtechnol.roresearchgate.net

Mass spectrometry (MS), particularly when coupled with a separation technique like HPLC, is a powerful tool for structural elucidation. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecule, which helps in determining its elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the molecule is fragmented, provide information about its structure by analyzing the fragmentation pattern. This is crucial for confirming the identity of the compound in biological matrices where numerous other molecules are present. The use of isotopically labeled internal standards, such as deuterated analogues of xanthine derivatives, is a common practice in quantitative mass spectrometry to improve accuracy and precision. sigmaaldrich.comsigmaaldrich.com

Bioanalytical Methods for Quantitative Analysis in In Vitro and Ex Vivo Samples

The quantitative analysis of this compound in in vitro and ex vivo samples, such as cell lysates, tissue homogenates, and plasma from preclinical studies, requires validated bioanalytical methods. These methods are essential for pharmacokinetic and metabolic studies.

The development and validation of such methods are guided by regulatory standards. A key aspect is the effective extraction of the analyte from the biological matrix while minimizing interferences. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed. researchgate.net For instance, an off-line solid-phase extraction from human biological fluids has been described for the analysis of nine xanthines. researchgate.net

The gold standard for quantitative bioanalysis is typically an HPLC-MS/MS method due to its superior sensitivity and selectivity. nih.govnih.gov The method validation process for a bioanalytical assay includes the assessment of linearity, accuracy, precision (intra- and inter-day), selectivity, matrix effect, recovery, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

For example, a newly developed and validated LC-MS/MS method for measuring a different compound in human skin demonstrated excellent linearity, precision, and recovery, highlighting the key parameters that must be rigorously evaluated. nih.gov The use of an appropriate internal standard is critical to compensate for variations in sample processing and instrument response.

Table 2: Key Parameters for Bioanalytical Method Validation

ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect The alteration of the analytical signal by co-eluting, undetected components of the sample matrix.
Recovery The efficiency of the extraction procedure.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Future Research Directions and Translational Potential in Academic Contexts for 1,3 Dimethyl 7 7 Hydroxyoctyl Xanthine

Elucidation of Undiscovered Molecular Targets and Off-Target Effects

The foundational step in characterizing any novel compound is the comprehensive identification of its molecular interactions. While the 1,3-dimethylxanthine core suggests potential activity as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist drugbank.comwikipedia.org, the presence of the 7-hydroxyoctyl side chain could significantly alter this profile. The N7 substitution is known to impact adenosine receptor affinity, sometimes decreasing it while enhancing other properties. nih.gov Future research must therefore prioritize a systematic screening to build a detailed target profile.

Key research objectives should include:

Broad-Spectrum Kinase and Receptor Profiling: The compound should be tested against large panels of kinases, G-protein coupled receptors (GPCRs), and ion channels to identify primary targets and potential off-target interactions. This unbiased approach can reveal unexpected activities that would be missed by focusing solely on traditional xanthine (B1682287) targets.

Adenosine Receptor Subtype Selectivity: Competitive binding assays are needed to determine the affinity (Ki) of 1,3-Dimethyl-7-(7-hydroxyoctyl)xanthine for all adenosine receptor subtypes (A1, A2A, A2B, A3). drugbank.com Determining its selectivity profile is crucial, as A2A antagonists, for instance, are pursued for neurodegenerative diseases, while A2B antagonists are studied for inflammatory conditions.

Phosphodiesterase Isozyme Inhibition: The compound's inhibitory activity (IC50) should be measured against the full range of PDE isozymes (PDE1-PDE11). Theophylline (B1681296) is a non-selective inhibitor, but the 7-hydroxyoctyl group might confer selectivity towards a specific isozyme family, which could lead to more targeted therapeutic applications with fewer side effects. drugbank.comnih.gov

Histone Deacetylase (HDAC) Activity: Theophylline has been shown to activate HDACs, an action linked to its anti-inflammatory effects. mdpi.comdrugbank.com It is critical to investigate whether this compound shares this mechanism, as it is highly relevant for conditions like asthma and COPD.

Table 1: Proposed Initial Target Screening Strategy

Target Class Assay Type Key Endpoints Rationale
Adenosine Receptors Radioligand Binding Assays Binding Affinity (Ki) for A1, A2A, A2B, A3 Determine primary GPCR target and subtype selectivity.
Phosphodiesterases Enzyme Inhibition Assays IC50 values for PDE1-PDE11 Identify potential for selective PDE inhibition.
Kinase Panel In Vitro Kinase Assays Percent inhibition at a set concentration Broad screening for unexpected off-target effects.

| HDACs | Cellular/Biochemical Assays | Measurement of HDAC activity | Explore non-traditional anti-inflammatory mechanisms. |

Design and Synthesis of Next-Generation Xanthine Analogues with Tuned Selectivity and Potency

Once an initial pharmacological profile for this compound is established, this molecule can serve as a lead compound for a medicinal chemistry program. The goal would be to synthesize analogues with improved potency for a desired target and enhanced selectivity over off-targets. The xanthine scaffold is highly amenable to chemical modification at the N1, N3, N7, and C8 positions. nih.gov

Future synthetic efforts could focus on:

Modification of the 7-Alkyl Chain: The length, rigidity, and functional groups of the hydroxyoctyl chain can be systematically altered. For example, introducing double or triple bonds could constrain the chain's conformation, potentially increasing binding affinity. The position of the hydroxyl group could also be varied to optimize hydrogen bonding interactions with the target protein.

Substitution at the C8 Position: The C8 position is a common site for modification to enhance potency and selectivity, particularly for adenosine receptor antagonists. zsmu.edu.ua Introducing aryl or heteroaryl groups at this position of the lead compound could drastically improve its pharmacological profile.

Chiral Synthesis: If the lead compound or its active analogues possess stereocenters, chiral synthesis or separation should be performed. Different enantiomers often have vastly different pharmacological activities and toxicities.

Development of Advanced Preclinical Models for Comprehensive Mechanistic Investigations

To translate in vitro findings into a physiological context, robust preclinical models are essential. The choice of model will depend on the primary molecular target identified in initial screenings.

Models for Neurodegenerative Disease: If the compound proves to be a potent and selective A2A receptor antagonist, established models of Parkinson's disease (PD) would be appropriate. These include toxin-induced models like the 6-hydroxydopamine (6-OHDA)-lesioned rat or the MPTP-treated primate, which are standard for assessing motor symptom improvement and neuroprotective potential. consensus.appnih.govmdpi.com

Models for Inflammatory and Respiratory Disease: If the compound shows significant PDE4 inhibition or HDAC activation, models of asthma or COPD, such as ovalbumin- or house dust mite-challenged mice, would be relevant. In these models, key endpoints would include measurements of airway hyperresponsiveness, inflammatory cell infiltration, and cytokine levels. nih.gov

Advanced In Vitro Models: To bridge the gap between simple cell lines and whole organisms, advanced models such as organoids (e.g., lung or brain organoids) or microfluidic "organ-on-a-chip" systems could be developed. These models offer a more complex, three-dimensional cellular environment that can provide deeper mechanistic insights and potentially better predict human responses.

Genetically Engineered Models: The use of knockout mice, particularly those lacking specific adenosine receptor subtypes or PDE isozymes, can be invaluable for confirming the on-target mechanism of action of the compound and for understanding the physiological role of its target. michaeljfox.org

Exploration of this compound as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule with high potency and selectivity for a specific target, used to investigate the target's biological function. If this compound or one of its synthesized analogues is found to have such a profile, it could become a valuable tool for academic research.

For this to be realized, future work must:

Confirm High Selectivity: The compound must be rigorously tested to show it has minimal activity against other related targets (e.g., other adenosine receptor subtypes or PDE isozymes).

Demonstrate Cellular and In Vivo Target Engagement: It is not enough to show activity in a biochemical assay. Studies using techniques like thermal shift assays or photoaffinity labeling would be needed to prove that the compound binds to its intended target in a complex cellular environment and in vivo.

Develop a "Negative Control": A structurally similar but biologically inactive analogue should be synthesized. This "negative control" is crucial for ensuring that the observed biological effects are due to the specific inhibition of the target and not some non-specific or off-target effect.

If these criteria are met, the compound could be used, for example, as a selective A2B antagonist to explore the role of this receptor in cellular processes like angiogenesis or fibrosis.

Synergistic Effects of this compound with Other Established Pharmacological Agents in Preclinical Settings

Combination therapy is a cornerstone of modern medicine. Investigating the synergistic potential of this compound with existing drugs could open new therapeutic avenues and potentially allow for lower doses of each agent, reducing side effects.

Potential preclinical combination studies include:

Neurodegenerative Disease: If active as an A2A antagonist, its ability to potentiate the effects of L-DOPA should be tested in PD models. A key benefit of A2A antagonists is their potential to enhance L-DOPA efficacy without worsening dyskinesia. mdpi.commichaeljfox.org

Respiratory Disease: In asthma and COPD models, the compound could be tested in combination with inhaled corticosteroids or long-acting β2-agonists (LABAs). Theophylline itself has shown additive effects with these drug classes. nih.gov

Oncology: Certain adenosine receptor antagonists are being investigated as cancer immunotherapies, as adenosine in the tumor microenvironment is immunosuppressive. If the compound shows A2A or A2B antagonism, its combination with checkpoint inhibitors (e.g., anti-PD-1 antibodies) could be explored in syngeneic mouse tumor models.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
6-hydroxydopamine (6-OHDA)
Acephylline
Caffeine (B1668208)
Diprophylline
Doxofylline
Enprofylline
Etofylline
Formoterol
Istradefylline
L-DOPA
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
Preladenant
Proxyphylline
Theobromine (B1682246)
Theophylline (1,3-dimethylxanthine)
Tiotropium

Q & A

Q. What are the established synthetic routes for 1,3-Dimethyl-7-(7-hydroxyoctyl)xanthine, and how can alkylation efficiency be optimized?

The synthesis typically involves alkylation or condensation reactions at the xanthine core. For example, introducing the 7-hydroxyoctyl chain may require regioselective alkylation under basic conditions (e.g., K2CO3 in DMF) at the N-7 position of the xanthine scaffold. Key parameters include reaction temperature (40–60°C), solvent polarity, and stoichiometric ratios of reactants to minimize by-products like N-9 alkylation. Monitoring via TLC or HPLC is critical to confirm intermediate formation .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy (<sup>1</sup>H and <sup>13</sup>C): Resolves substituent positions (e.g., methyl groups at N-1/N-3, hydroxyoctyl chain at N-7) and confirms regioselectivity.
  • High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., C17H26N4O3) and detects isotopic patterns.
  • HPLC with UV detection : Quantifies purity (>98%) and identifies degradation products under varied pH conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyoctyl chain length) influence the compound’s adenosine receptor binding affinity?

The hydroxyoctyl chain’s hydrophilicity and conformational flexibility modulate receptor interaction. For instance, shortening the chain may reduce solubility but increase membrane permeability, while lengthening it could enhance binding to extracellular receptor domains. Competitive radioligand assays (e.g., using [<sup>3</sup>H]DPCPX for A1 receptors) under controlled buffer conditions (pH 7.4, 25°C) are recommended to quantify affinity shifts. Molecular docking simulations can further predict binding poses .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?

Contradictions often arise from assay variability:

  • Receptor source : Species-specific receptor isoforms (human vs. rodent).
  • Assay conditions : Differences in buffer composition (Mg<sup>2+</sup> ions modulate receptor affinity) or temperature.
  • Compound solubility : Use of co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation.
    Standardize protocols using validated reference antagonists (e.g., DPCPX) and report detailed experimental conditions to enable cross-study comparisons .

Q. What challenges exist in achieving reproducible solubility profiles for in vitro assays?

The compound’s amphiphilic nature (polar hydroxyoctyl chain vs. hydrophobic xanthine core) complicates solubility. Methodological solutions include:

  • Solvent systems : Use DMSO for stock solutions, diluted in assay buffers with surfactants (e.g., 0.1% Tween-80).
  • Dynamic light scattering (DLS) : Monitor nanoparticle formation during dilution.
  • Temperature control : Pre-warm buffers to 37°C to prevent precipitation .

Q. What in vivo study design considerations are critical for evaluating metabolic stability?

  • Dosing route : Intravenous vs. oral administration to assess first-pass metabolism.
  • Analytical methods : LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylated or demethylated derivatives) in plasma.
  • Animal models : Use hepatic cytochrome P450 knockout models to identify enzyme-specific degradation pathways .

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